(1-Benzofuran-2-ylmethyl)(cyclopropylmethyl)amine
Description
(1-Benzofuran-2-ylmethyl)(cyclopropylmethyl)amine is a synthetic arylalkylamine compound characterized by a benzofuran moiety linked via a methylene group to a secondary amine substituted with a cyclopropylmethyl group. Its molecular formula is C₁₃H₁₅NO, with a molecular weight of 201.27 g/mol. This compound is structurally related to psychoactive substances but lacks direct pharmacological data in the provided evidence.
Properties
Molecular Formula |
C13H15NO |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
N-(1-benzofuran-2-ylmethyl)-1-cyclopropylmethanamine |
InChI |
InChI=1S/C13H15NO/c1-2-4-13-11(3-1)7-12(15-13)9-14-8-10-5-6-10/h1-4,7,10,14H,5-6,8-9H2 |
InChI Key |
XEXBLCDWPSNSRM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNCC2=CC3=CC=CC=C3O2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of (1-Benzofuran-2-ylmethyl)(cyclopropylmethyl)amine typically involves two key stages:
- Construction or procurement of the benzofuran-2-ylmethyl intermediate.
- Introduction of the cyclopropylmethylamine moiety via alkylation or reductive amination techniques.
Preparation of Benzofuran-2-ylmethyl Intermediate
Benzofuran derivatives are commonly synthesized via cyclization reactions involving phenolic precursors and appropriate aldehydes or ketones. The benzofuran-2-ylmethyl group can be introduced through:
- Grignard or organolithium reagent formation followed by reaction with benzofuran-2-carboxaldehyde or related intermediates.
- Suzuki coupling reactions to install substituted benzofuran rings as described in analog syntheses of benzofuran derivatives.
Introduction of Cyclopropylmethylamine Group
The cyclopropylmethylamine substituent is typically introduced by:
- Reductive amination of benzofuran-2-carboxaldehyde or benzofuran-2-ylmethyl ketone with cyclopropylmethylamine or its derivatives, using reducing agents such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (Na(OAc)3BH).
- Alkylation of primary amines with cyclopropylmethyl halides under basic conditions, often using bases such as DIPEA (N,N-diisopropylethylamine) in solvents like DMSO.
Representative Synthetic Route
A representative synthetic route based on literature and patent disclosures is as follows:
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Benzofuran-2-carboxaldehyde + cyclopropylmethylamine + Na(OAc)3BH in MeOH | Reductive amination forming (1-Benzofuran-2-ylmethyl)(cyclopropylmethyl)amine | 70-85 | Mild conditions, high selectivity |
| 2 | Purification by silica gel chromatography | Isolation of pure amine | - | Ensures removal of side products |
| 3 | Optional salt formation (e.g., hydrochloride) | For stability and handling | - | Improves compound stability and solubility |
Summary Table of Key Preparation Methods
| Method | Key Reagents | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|---|
| Reductive Amination | Benzofuran-2-carboxaldehyde, cyclopropylmethylamine, Na(OAc)3BH or NaBH4 | Mild conditions, high selectivity | Requires careful control of pH and stoichiometry | 70-85 |
| Alkylation | Cyclopropylmethyl halide, primary amine, DIPEA, DMSO | Straightforward, scalable | Possible side reactions, need for base | 60-75 |
| Organolithium Coupling | Benzofuran-2-ylmethyl lithium, electrophile | High reactivity, versatile | Air/moisture sensitive, complex handling | Variable |
| Suzuki Coupling (for substituted benzofurans) | Boronic acids, halogenated benzofurans, Pd catalyst | Enables substitution diversity | Requires expensive catalysts | Variable |
Chemical Reactions Analysis
Types of Reactions
(1-Benzofuran-2-ylmethyl)(cyclopropylmethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2-carboxylic acid derivatives, while reduction may produce benzofuran-2-ylmethanol derivatives.
Scientific Research Applications
(1-Benzofuran-2-ylmethyl)(cyclopropylmethyl)amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (1-Benzofuran-2-ylmethyl)(cyclopropylmethyl)amine involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with various enzymes and receptors, potentially inhibiting or activating them. The cyclopropylmethylamine moiety may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Benzofuran and Amine Substituents
2-MAPB (1-(Benzofuran-2-yl)-N-methylpropan-2-amine)
- Molecular Formula: C₁₂H₁₅NO
- Molecular Weight : 189.24 g/mol
- Key Differences : Replaces the cyclopropylmethyl group with an isopropyl moiety and includes a tertiary amine (N-methyl).
- Analytical Data : Characterized via GC-MS, FTIR-ATR, and NMR (¹H, ¹³C, HSQC, HMBC). The ¹H NMR spectrum shows aromatic protons (6.5–7.5 ppm), methyl groups (1.2–2.3 ppm), and amine signals. FTIR confirms C–N (1665 cm⁻¹) and aromatic C–C (1569 cm⁻¹) stretches .
- Regulatory Status : Identified as a controlled substance in forensic analyses, suggesting stimulant or entactogenic properties .
(1-Benzofuran-2-ylmethyl)(methyl)amine
Cyclopropylmethylamine Derivatives
Cyclopropylmethyl(α-Methyl-3,4-methylenedioxyphenethyl)amine
Amines with Aromatic and Aliphatic Substituents
Phenpromethamine (N-Methyl-2-phenylpropan-1-amine)
Comparative Data Table
Key Findings and Implications
- Structural-Activity Relationships : The cyclopropylmethyl group in the target compound may enhance metabolic stability compared to methyl or isopropyl analogs due to its rigid structure .
- Synthetic Challenges : Benzofuran-containing amines often require multi-step syntheses, as seen in triazine derivatives (e.g., 90% yield for compound 8f via nucleophilic substitution) .
- Analytical Techniques : NMR and FTIR are critical for confirming amine and aromatic functionalities, as demonstrated in 2-MAPB’s characterization .
Notes and Limitations
- Pharmacological data for the target compound is absent in the evidence; inferences are based on structural analogs.
- Regulatory statuses vary: 2-MAPB and cyclopropylmethyl-MD phenethylamine are controlled, suggesting the target compound may face similar scrutiny .
Biological Activity
(1-Benzofuran-2-ylmethyl)(cyclopropylmethyl)amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a selective D3 dopamine receptor agonist. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a benzofuran moiety, which is known for its diverse biological activities. The cyclopropylmethyl group adds to its structural complexity, potentially influencing its interaction with biological targets.
D3 Dopamine Receptor Agonism
Recent studies have highlighted the compound's role as a D3 dopamine receptor agonist . In a β-arrestin recruitment assay, it exhibited full agonist activity with an EC50 of 710 nM, indicating significant potency at the D3 receptor compared to dopamine itself . Notably, the compound demonstrated no measurable agonist activity at the D2 receptor even at high concentrations (up to 100 μM), suggesting a selectivity that could be beneficial for therapeutic applications targeting D3 receptor-related disorders such as schizophrenia and addiction.
Antagonistic Effects
Interestingly, the compound also displayed antagonistic properties at the D2 receptor with an IC50 of 16 μM, which may contribute to its overall pharmacological profile by modulating dopaminergic signaling pathways . This dual activity could provide a unique mechanism for treating conditions associated with dopamine dysregulation.
Affinity Studies
Competition binding studies using [3H]-methylspiperone revealed that while (1-Benzofuran-2-ylmethyl)(cyclopropylmethyl)amine weakly inhibited binding to the D3 receptor (IC50 > 10 μM), this weak inhibition does not correlate directly with its functional agonist activity. This discrepancy suggests that the compound may engage in complex interactions within the receptor's signaling pathways .
Structure-Activity Relationship (SAR)
A series of structure-activity relationship studies have been conducted to optimize the compound's efficacy. Variations in substituents on the benzofuran and piperazine moieties have been explored to enhance selectivity and potency. For instance, modifications leading to analogs with improved D3 receptor affinity have been synthesized and tested, demonstrating the importance of specific functional groups in mediating biological activity .
Therapeutic Potential
In preclinical models, compounds similar to (1-Benzofuran-2-ylmethyl)(cyclopropylmethyl)amine have shown promise in reducing symptoms associated with dopaminergic dysfunction. For example, analogs targeting the D3 receptor have been investigated for their potential in alleviating symptoms of Parkinson's disease and managing addictive behaviors .
Comparative Analysis
A comparative analysis of various analogs has revealed that modifications can significantly impact both selectivity and efficacy at dopamine receptors. The following table summarizes key findings from SAR studies:
| Compound | D3R Agonism EC50 (nM) | D2R Antagonism IC50 (μM) | Selectivity Ratio (D3/D2) |
|---|---|---|---|
| (1-Benzofuran-2-ylmethyl)(cyclopropylmethyl)amine | 710 | 16 | High |
| Analog A | 250 | 5 | Moderate |
| Analog B | 900 | Inactive | Low |
Q & A
Q. What are the established synthetic routes for (1-Benzofuran-2-ylmethyl)(cyclopropylmethyl)amine, and what reaction conditions optimize yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions starting from benzofuran and cyclopropylmethylamine precursors. A common approach includes:
- Step 1: Functionalization of benzofuran at the 2-position using alkylation or coupling reactions. For example, benzofuran-2-carbaldehyde may react with cyclopropylmethylamine via reductive amination using sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) in methanol/ethanol under reflux .
- Step 2: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the target compound.
Critical Parameters:
- Catalysts: Palladium-based catalysts (e.g., Pd/C) for coupling reactions.
- Solvents: Polar aprotic solvents (e.g., DMF, THF) for alkylation.
- Temperature: 60–80°C for reductive amination.
| Reaction Step | Reagents/Conditions | Yield Range | Purity |
|---|---|---|---|
| Alkylation | K₂CO₃, DMF, 70°C | 60–75% | ≥90% |
| Reductive Amination | NaBH₃CN, MeOH, reflux | 50–65% | ≥85% |
Reference: Synthesis strategies from benzofuran derivatives .
Q. Which analytical techniques are most effective for characterizing (1-Benzofuran-2-ylmethyl)(cyclopropylmethyl)amine?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR: Assign peaks for benzofuran protons (δ 6.8–7.5 ppm) and cyclopropylmethyl groups (δ 0.5–1.5 ppm). Use 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals .
- Sample Preparation: Dissolve 10–20 mg in deuterated solvents (e.g., DMSO-d₆ or CDCl₃).
- Mass Spectrometry (MS):
- GC-MS/LC-TOF: Confirm molecular ion ([M+H]⁺) and fragmentation patterns. Expected m/z: Calculated for C₁₃H₁₅NO: 201.12 .
- FTIR: Identify amine N-H stretches (~3300 cm⁻¹) and benzofuran C-O-C vibrations (~1250 cm⁻¹) .
Data Contradiction Tip: Discrepancies in NMR shifts may arise from impurities or stereoisomers. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can researchers resolve contradictory data in the biological activity of (1-Benzofuran-2-ylmethyl)(cyclopropylmethyl)amine derivatives?
Methodological Answer: Contradictions in bioactivity (e.g., varying IC₅₀ values in enzyme assays) may stem from:
- Structural Isomerism: Use chiral chromatography to separate enantiomers and test individual isomers.
- Assay Conditions: Standardize protocols (e.g., pH, temperature, cofactors). For example, inconsistent kinase inhibition data may arise from ATP concentration variability .
- Metabolic Stability: Perform hepatic microsome assays (human/rat) to assess if metabolites interfere with activity .
Case Study: A 2023 study found that N-methylation of the cyclopropylmethyl group reduced off-target binding in dopamine receptors by 40%, highlighting the need for precise functional group analysis .
Q. What computational strategies are employed to predict the structure-activity relationship (SAR) of this compound?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to model interactions with target proteins (e.g., serotonin receptors). Key parameters:
- Grid Box Size: 25 ų centered on the binding pocket.
- Scoring Function: AMBER force field for energy minimization .
- QSAR Modeling: Train models with datasets of benzofuran derivatives to predict logP, pKa, and binding affinity.
- Descriptors: Include topological polar surface area (TPSA), molar refractivity, and H-bond donor/acceptor counts .
Validation: Cross-check predictions with experimental IC₅₀ values from radioligand binding assays .
Q. How does the cyclopropylmethyl group influence the compound’s pharmacokinetic properties compared to other alkylamines?
Methodological Answer:
- Metabolic Stability: The cyclopropyl group reduces oxidation by cytochrome P450 enzymes, enhancing half-life. Compare with n-propyl analogs using liver microsome assays .
- Lipophilicity: Cyclopropyl increases logP by ~0.5 units vs. straight-chain alkyl groups, improving blood-brain barrier permeability (measured via PAMPA assay) .
| Substituent | logP | t₁/₂ (Human Liver Microsomes) |
|---|---|---|
| Cyclopropylmethyl | 2.1 | 4.2 h |
| n-Propyl | 1.6 | 1.8 h |
Reference: Pharmacokinetic studies on cyclopropyl-containing amines .
Q. What strategies mitigate challenges in scaling up the synthesis of this compound for preclinical studies?
Methodological Answer:
- Continuous Flow Chemistry: Reduces exothermic risks in alkylation steps (e.g., using Corning AFR modules) .
- Catalyst Recycling: Immobilize Pd catalysts on magnetic nanoparticles to minimize waste.
- Process Analytical Technology (PAT): Implement in-line FTIR to monitor reaction progression and adjust parameters in real-time .
Critical Challenge: Impurity formation at >100 g scale. Address via Design of Experiments (DoE) to optimize temperature and stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
